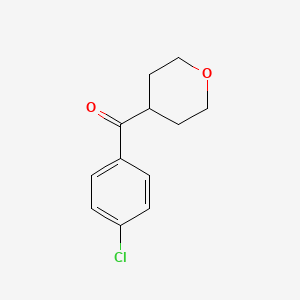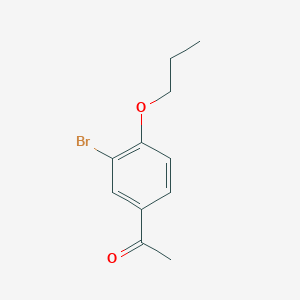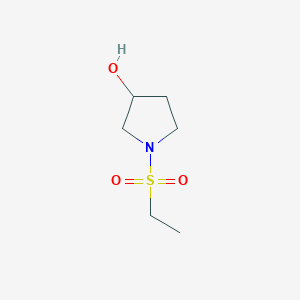
1-(2-Fluorobenzoyl)pyrrolidin-3-ol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “1-(2-Fluorobenzoyl)pyrrolidin-3-ol” is represented by the InChI code:1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2 . This indicates the presence of a fluorobenzoyl group attached to a pyrrolidin-3-ol moiety. Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Fluorobenzoyl)pyrrolidin-3-ol” include a molecular weight of 195.24 and a storage temperature of 28°C .Applications De Recherche Scientifique
Drug Discovery
The pyrrolidine ring, which is a part of the “1-(2-Fluorobenzoyl)pyrrolidin-3-ol” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biological Activity
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive properties . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Pharmaceutical Testing
“1-(2-Fluorobenzoyl)pyrrolidin-3-ol” can be used for pharmaceutical testing . High-quality reference standards are essential for accurate results .
Synthetic Strategies
The pyrrolidine ring can be constructed from different cyclic or acyclic precursors . Alternatively, functionalization of preformed pyrrolidine rings, such as proline derivatives, can be performed .
Physicochemical Parameter Modification
The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Structural Diversity Generation
Heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
Safety and Hazards
The safety data sheet for a similar compound, “1-(2-Fluorobenzyl)pyrrolidin-3-ol”, indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(2-fluorophenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-4-2-1-3-9(10)11(15)13-6-5-8(14)7-13/h1-4,8,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUIPDIDLVRCAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzoyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B1468494.png)
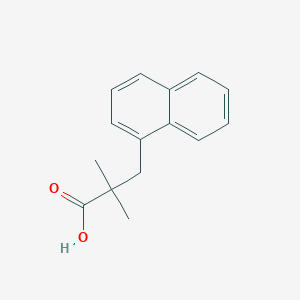

![6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1468500.png)
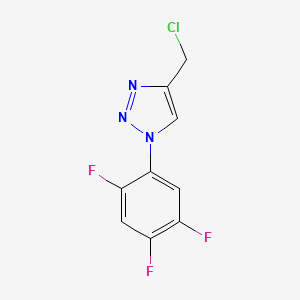
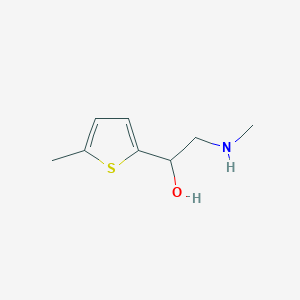
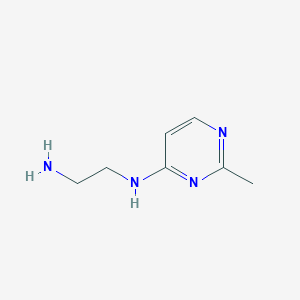

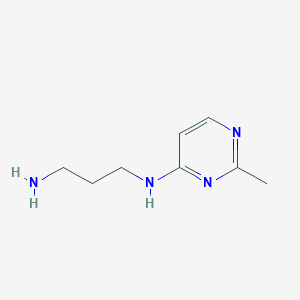
![[4-(Phthalazin-1-yloxy)cyclohexyl]amine](/img/structure/B1468510.png)
